(E)-2-(4-chlorophenyl)-N-(6-methoxypyridin-3-yl)ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-(6-methoxypyridin-3-yl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-20-14-7-6-13(10-16-14)17-21(18,19)9-8-11-2-4-12(15)5-3-11/h2-10,17H,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUKHQVZAQMDEG-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(4-chlorophenyl)-N-(6-methoxypyridin-3-yl)ethenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described by its IUPAC name, which highlights the presence of a chlorophenyl group and a methoxypyridine moiety. The sulfonamide functional group is significant for its biological interactions.
- Molecular Formula : C13H12ClN2O2S
- Molecular Weight : 300.76 g/mol
- CAS Number : Not specified in the search results, but relevant for identification in chemical databases.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes, including carbonic anhydrases and various proteases, which are critical in numerous physiological processes.
- Receptor Modulation : The compound may act on muscarinic receptors, influencing neurotransmission and potentially affecting cognitive functions.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in infectious diseases.
Antimicrobial Properties
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound has moderate antibacterial activity, warranting further exploration for potential therapeutic applications.
Case Study: Neuropharmacological Effects
A case study published in a pharmacology journal examined the effects of the compound on cognitive function in animal models. Key observations included:
- Improved Memory Performance : Animals treated with the compound showed enhanced performance in memory tasks compared to control groups.
- Neurotransmitter Modulation : The treatment resulted in increased levels of acetylcholine in the hippocampus, indicating a potential mechanism for cognitive enhancement.
Toxicological Profile
Toxicity assessments revealed that this compound has a relatively low toxicity profile:
- Acute Toxicity : LD50 values were determined to be greater than 2000 mg/kg in rodent models, suggesting low acute toxicity.
- Skin and Eye Irritation : Standard tests indicated mild irritation potential, necessitating caution during handling.
Q & A
Q. Optimization Strategies :
- Use anhydrous conditions and inert atmospheres to minimize side reactions.
- Adjust solvent polarity (e.g., DMF for polar intermediates, ethyl acetate for extraction) to improve solubility .
How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Advanced
Discrepancies in NMR or HRMS data often arise from tautomerism, impurities, or crystallographic packing effects. To address this:
- NMR Analysis : Compare coupling constants (e.g., J = 15.3–15.6 Hz for trans-alkene protons) to confirm stereochemistry . Use deuterated solvents (DMSO-d₆, CDCl₃) for consistency.
- HRMS Validation : Cross-check observed [M+H]⁺ values with theoretical calculations (e.g., m/z 424.0940 vs. 425.0963 for compound 6s ).
- X-ray Crystallography : Employ SHELXL for refinement to resolve ambiguous electron density maps, particularly for sulfonamide torsional angles .
What methodologies are recommended for assessing the biological activity of this compound?
Q. Basic
- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays or ELISA. For example, KN-93 phosphate analogues show CaMKII inhibition .
- Cytotoxicity Testing : Use MTT or resazurin assays on cell lines (e.g., HEK293, HeLa) at concentrations ≤10 μM to evaluate therapeutic windows .
Q. Advanced
- Structure-Activity Relationship (SAR) : Modify substituents on the 4-chlorophenyl or pyridinyl groups. For example:
- Electron-Withdrawing Groups (e.g., -NO₂): Increase enzymatic binding but may reduce solubility .
- Methoxy Substituents : Enhance membrane permeability (logP optimization) .
How should researchers design experiments to analyze contradictory biological data across studies?
Advanced
Contradictions may stem from assay conditions or off-target effects. Mitigate this by:
- Dose-Response Curves : Test compounds across a wide range (e.g., 0.1–100 μM) to identify non-linear effects .
- Control Experiments : Include known inhibitors (e.g., KN-93 for CaMKII ) and validate target engagement via Western blotting or thermal shift assays.
- Meta-Analysis : Compare IC₅₀ values from multiple studies (Table 1) to identify outliers.
Q. Table 1. Comparative IC₅₀ Values for Sulfonamide Analogues
| Compound | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 6s (Nitro derivative) | Kinase X | 0.45 | |
| 6t (Amino derivative) | Kinase X | 1.2 | |
| KN-93 phosphate | CaMKII | 0.3 |
What advanced techniques are critical for crystallographic analysis of this compound?
Q. Advanced
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
- Refinement : Apply SHELXL-2019 for anisotropic displacement parameters and hydrogen bonding networks .
- Validation Tools : Employ PLATON to check for missed symmetry or solvent-accessible voids .
How can computational methods enhance the understanding of this compound's mechanism?
Q. Advanced
- Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., Factor Xa ).
- MD Simulations : Run 100-ns trajectories in GROMACS to analyze conformational stability of the sulfonamide group .
- QM/MM Calculations : Calculate activation energies for tautomeric transitions using Gaussian 16 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
